Structural Differentiation: Bis-THF Dicarbamate Architecture Versus Mono-Carbamate and Di-tert-Butyl Dimer Impurity Scaffolds
Darunavir dicarbamate (N'-Bis THF Darunavir) incorporates two bis-tetrahydrofuran (bis-THF) carbamate moieties symmetrically attached to the darunavir core scaffold, yielding a molecular formula of C₃₄H₄₅N₃O₁₁S and a molecular weight of 703.80 g/mol . In contrast, the parent API darunavir (CAS 206361-99-1) has the formula C₂₇H₃₇N₃O₇S with a molecular weight of 547.7 g/mol, featuring a single bis-THF carbamate group and a free 4-aminophenylsulfonamide terminus . The Darunavir Dimer Impurity (CAS 2307745-62-4) adopts a di-tert-butyl dicarbamate structure (C₃₈H₅₃N₃O₈) with a molecular weight of approximately 679.8 g/mol, lacking the bis-THF rings entirely . This structural uniqueness means darunavir dicarbamate generates a distinct MS/MS fragmentation signature and a characteristic UV absorption profile that cannot be replicated by any other darunavir-related substance, making it an essential, non-substitutable marker for detecting and quantifying the critical bis-THF dimer impurity pathway in darunavir synthesis .
| Evidence Dimension | Molecular identity (formula, MW, key functional groups) as the basis for chromatographic and spectroscopic differentiation |
|---|---|
| Target Compound Data | C₃₄H₄₅N₃O₁₁S; MW 703.80 g/mol; two bis-THF carbamate groups, 8 stereocenters |
| Comparator Or Baseline | Darunavir API: C₂₇H₃₇N₃O₇S, MW 547.7 g/mol, one bis-THF carbamate, free 4-aminophenylsulfonamide. Darunavir Dimer Impurity (2307745-62-4): C₃₈H₅₃N₃O₈, MW ~679.8 g/mol, di-tert-butyl dicarbamate scaffold, no bis-THF rings |
| Quantified Difference | MW difference vs API: +156.1 g/mol (28.5% larger); vs Dimer Impurity: +24.0 g/mol; distinct elemental composition (S, O count) drives unique LC retention and MS detection channels |
| Conditions | Structural assignment by 1H NMR, 13C NMR, 2D-NMR, high-resolution MS, and elemental analysis per vendor CoA specifications |
Why This Matters
A procurement choice based merely on 'darunavir impurity' without verifying the exact CAS number and molecular scaffold will result in the wrong reference standard being used, leading to method failure during specificity validation, misidentification of impurity peaks, and potential ANDA rejection by regulators.
- [1] Pharmaffiliates. (3R,3aS,6aS)-Hexahydrofuro[2,3-b]furan-3-yl (4-(N-((2R,3S)-3-(((((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenyl)carbamate. CAS: 1971057-59-6. Mol. Weight: 703.8. Category: impurities, pharmaceutical standards. View Source
